3-(1-Bromovinyl)anisole 3-(1-Bromovinyl)anisole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18335148
InChI: InChI=1S/C9H9BrO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1H2,2H3
SMILES:
Molecular Formula: C9H9BrO
Molecular Weight: 213.07 g/mol

3-(1-Bromovinyl)anisole

CAS No.:

Cat. No.: VC18335148

Molecular Formula: C9H9BrO

Molecular Weight: 213.07 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Bromovinyl)anisole -

Specification

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
IUPAC Name 1-(1-bromoethenyl)-3-methoxybenzene
Standard InChI InChI=1S/C9H9BrO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1H2,2H3
Standard InChI Key QAPOWFGRJOBFOS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C(=C)Br

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

3-(1-Bromovinyl)anisole is systematically named 1-(1-bromoethenyl)-3-methoxybenzene under IUPAC nomenclature . Alternative designations include:

  • β-Bromo-p-methoxystyrene

  • 4-Methoxy-β-bromostyrene

  • (E)-1-(2-Bromovinyl)-4-methoxybenzene
    The compound is registered under CAS numbers 6303-59-9 (para-substituted isomer) and 69151-19-5 (meta-substituted isomer) , though structural ambiguity persists in public databases regarding exact regiochemistry.

Molecular Structure and Formula

The molecular formula C9H9BrO\text{C}_9\text{H}_9\text{BrO} corresponds to a benzene ring substituted with a methoxy group (-OCH3_3) at the 3-position and a 1-bromovinyl (-CH=CHBr) group at the 1-position (Figure 1). The vinyl bromide moiety introduces stereoelectronic effects that influence reactivity, while the methoxy group enhances electron density on the aromatic ring .

Table 1: Key identifiers of 3-(1-Bromovinyl)anisole

PropertyValueSource
CAS Number6303-59-9, 69151-19-5
Molecular FormulaC9H9BrO\text{C}_9\text{H}_9\text{BrO}
Molecular Weight213.07 g/mol
IUPAC Name1-(1-Bromoethenyl)-3-methoxybenzene

Physical and Spectroscopic Properties

Thermodynamic Properties

3-(1-Bromovinyl)anisole is a white to light brown crystalline solid with a melting point range of 50–55°C . It sublimes at reduced pressure, exhibiting a boiling point of 125–140°C at 3 mmHg . The density is approximately 1.410 g/cm³, slightly higher than common aromatic solvents like toluene (0.87 g/cm³) .

Solubility and Phase Behavior

The compound is sparingly soluble in acetonitrile, chloroform, and ethyl acetate but insoluble in water . This limited solubility necessitates the use of polar aprotic solvents for laboratory handling.

Table 2: Physical properties of 3-(1-Bromovinyl)anisole

PropertyValueSource
Melting Point50–55°C
Boiling Point125–140°C (3 mmHg)
Density1.410 ± 0.06 g/cm³
Solubility in WaterInsoluble

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are absent in the provided sources, analog compounds suggest:

  • 1H^1\text{H} NMR: Aromatic protons resonate near δ 6.8–7.2 ppm, with vinyl protons appearing as doublets (δ 5.5–6.5 ppm) coupling with J14HzJ \approx 14 \, \text{Hz} .

  • 13C^{13}\text{C} NMR: The brominated vinyl carbon appears at δ 110–120 ppm, while the methoxy carbon resonates near δ 55 ppm .

Chemical Reactivity and Stability

Functional Group Reactivity

  • Vinyl Bromide: The C-Br bond undergoes nucleophilic substitution (SN_\text{N}2) or elimination to form alkynes under basic conditions .

  • Methoxy Group: Electron-donating resonance effects activate the ring toward electrophilic substitution at the ortho and para positions relative to the methoxy group .

Stability and Decomposition

The compound is light-sensitive, requiring storage in amber vials under inert atmospheres (e.g., nitrogen or argon) . Prolonged exposure to moisture or air may lead to hydrolysis of the vinyl bromide or oxidation of the methoxy group.

Synthesis and Industrial Production

  • Alkyne Bromination: Reaction of terminal alkynes with bromine (Br2\text{Br}_2) or N-bromosuccinimide (NBS) .

  • Cross-Coupling: Heck or Suzuki reactions using bromostyrene derivatives .

Industrial-scale production likely involves continuous distillation to isolate the product from regioisomeric byproducts .

While explicit applications are not cited, the compound’s structure suggests utility in:

  • Pharmaceuticals: As a building block for kinase inhibitors or antiviral agents .

  • Materials Science: As a monomer for conductive polymers or liquid crystals .

Further research is needed to validate these potential uses.

Analytical Methods for Characterization

Chromatography

  • Gas Chromatography (GC): Used for purity assessment, with nonpolar stationary phases (e.g., DB-5) .

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns resolve regioisomers .

Spectroscopic Analysis

  • Mass Spectrometry (MS): Electron ionization (EI) generates a molecular ion at m/z 212 (M+^+) .

  • UV-Vis Spectroscopy: Absorption maxima near 270 nm due to π→π* transitions in the aromatic system .

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